

In-Depth Technical Guide: Pharmacokinetics and Oral Bioavailability of Nnrt-IN-2

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Compound of Interest

Compound Name: Nnrt-IN-2

Cat. No.: B15568513

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A Comprehensive Analysis for Researchers and Drug Development Professionals

Introduction: **Nnrt-IN-2**, also identified as compound 7w, is a novel, orally available non-nucleoside reverse transcriptase inhibitor (NNRTI) demonstrating potent and broad inhibitory activity against wild-type HIV-1 and various mutant strains.^{[1][2][3][4]} Developed as a heterocycle-substituted aryl triazolone dihydropyridine (ATDP) analog, **Nnrt-IN-2** exhibits significantly improved selectivity and aqueous solubility compared to its predecessors.^[1] This technical guide provides a detailed overview of the pharmacokinetics and oral bioavailability of **Nnrt-IN-2**, based on preclinical studies, to support further research and development efforts.

Quantitative Pharmacokinetic Profile

The pharmacokinetic properties of **Nnrt-IN-2** were evaluated in male Sprague-Dawley rats following both intravenous (IV) and oral (PO) administration. The comprehensive data, summarized in the table below, highlight the drug's promising in vivo behavior.

| Parameter | Intravenous (IV) Administration (2 mg/kg) | Oral (PO) Administration (10 mg/kg) |
|----------------------------|--|--|
| Tmax (h) | 0.083 | 1.3 |
| Cmax (ng/mL) | 1087.3 ± 138.5 | 486.7 ± 110.2 |
| AUC(0-t) (ng/mLh) | 772.4 ± 101.3 | 2103.6 ± 452.8 |
| AUC(0-inf) (ng/mLh) | 780.1 ± 102.7 | 2119.8 ± 455.9 |
| t1/2 (h) | 1.4 ± 0.3 | 2.3 ± 0.5 |
| CL (L/h/kg) | 2.6 ± 0.3 | - |
| Vz (L/kg) | 5.2 ± 1.1 | - |
| MRT(0-inf) (h) | 1.1 ± 0.1 | 3.2 ± 0.5 |
| Oral Bioavailability (F %) | - | 27.1% |

Data presented as mean ± standard deviation (SD) for n=3 rats per group. Data sourced from Zhao LM, et al. Acta Pharm Sin B. 2023 Dec;13(12):4906-4917.

Following a single intravenous dose of 2 mg/kg, **Nnrt-IN-2** exhibited a maximum plasma concentration (Cmax) of 1087.3 ng/mL, achieved rapidly at 0.083 hours (Tmax). The elimination half-life (t1/2) was determined to be 1.4 hours, with a clearance rate (CL) of 2.6 L/h/kg.

Upon oral administration of a 10 mg/kg dose, **Nnrt-IN-2** reached a Cmax of 486.7 ng/mL at 1.3 hours post-administration. The oral bioavailability (F) was calculated to be 27.1%, indicating good absorption from the gastrointestinal tract. The oral half-life was slightly longer than the intravenous half-life, at 2.3 hours.

Experimental Protocols

The pharmacokinetic parameters of **Nnrt-IN-2** were determined through a well-defined in vivo study in rats. The detailed methodology is outlined below.

Animal Model

- Species: Sprague-Dawley rats
- Sex: Male
- Weight: 180–220 g
- Housing: The animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water. They were fasted for 12 hours prior to the experiment.

Drug Formulation and Administration

- Intravenous (IV) Formulation: **Nnrt-IN-2** was dissolved in a vehicle composed of 5% dimethyl sulfoxide (DMSO), 40% polyethylene glycol 400 (PEG400), and 55% saline.
- Oral (PO) Formulation: For oral administration, **Nnrt-IN-2** was suspended in a vehicle of 0.5% carboxymethylcellulose sodium (CMC-Na).
- Dosing:
 - IV Administration: A single dose of 2 mg/kg was administered via the tail vein.
 - PO Administration: A single dose of 10 mg/kg was administered by oral gavage.

Blood Sampling

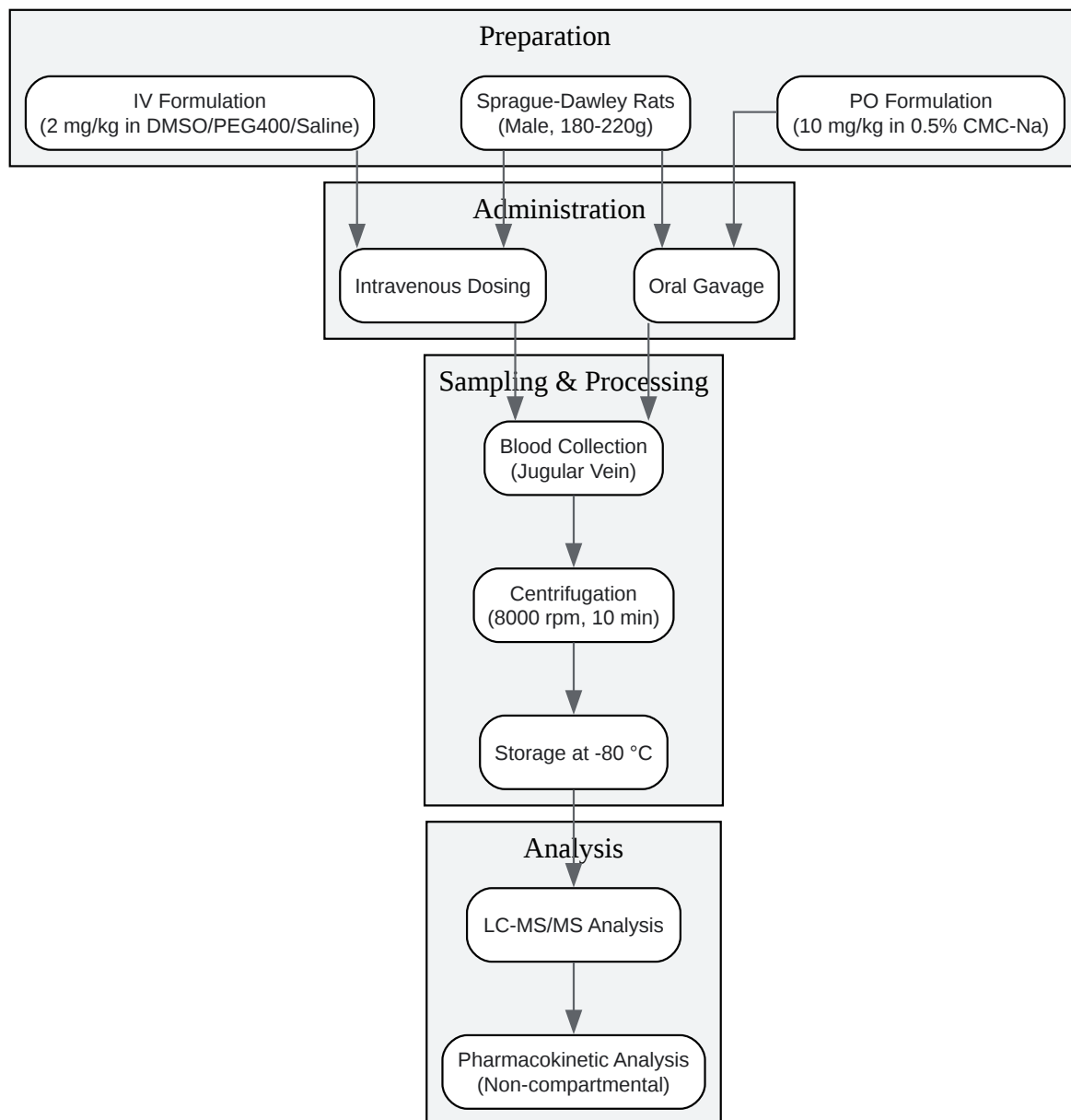
- Collection: Blood samples (approximately 0.2 mL) were collected from the jugular vein into heparinized centrifuge tubes at the following time points:
 - IV Group: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose.
 - PO Group: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
- Plasma Preparation: The collected blood samples were immediately centrifuged at 8000 rpm for 10 minutes to separate the plasma. The resulting plasma samples were stored at -80 °C until analysis.

Bioanalytical Method

- **Technique:** The concentration of **Nnrt-IN-2** in the plasma samples was determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
- **Sample Preparation:** An aliquot of plasma was mixed with an internal standard solution and a protein precipitation agent (acetonitrile). After vortexing and centrifugation, the supernatant was collected for analysis.
- **Instrumentation:** A standard LC-MS/MS system equipped with a C18 analytical column was used. The mobile phase consisted of a gradient of acetonitrile and water containing 0.1% formic acid.
- **Data Analysis:** Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis with Phoenix WinNonlin software.

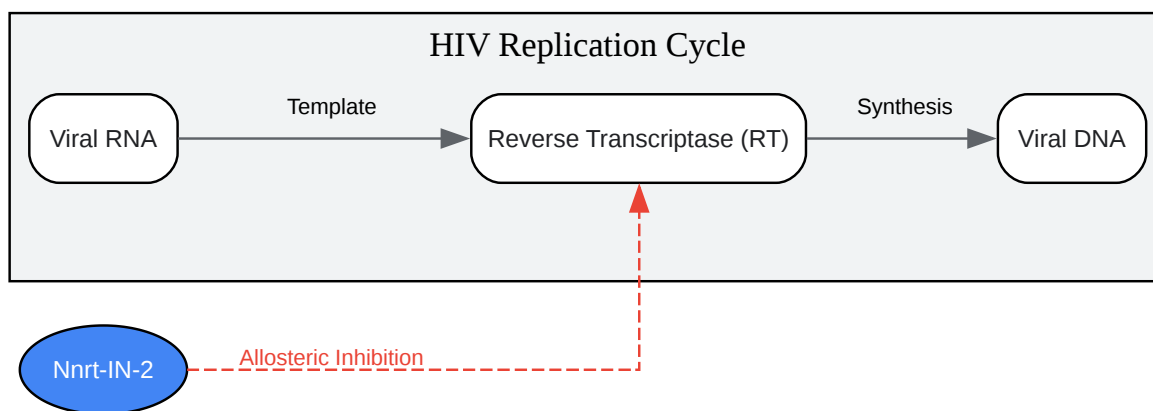
Visualized Workflows and Pathways

To further elucidate the experimental process and the mechanism of action, the following diagrams have been generated.



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Caption: Workflow for the in vivo pharmacokinetic study of **Nnrt-IN-2** in rats.



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Caption: Mechanism of action of **Nnrt-IN-2** as a non-nucleoside reverse transcriptase inhibitor.

Conclusion

Nnrt-IN-2 (compound 7w) demonstrates a favorable pharmacokinetic profile in preclinical rat models, characterized by good oral bioavailability and a suitable half-life. These properties, combined with its potent anti-HIV activity and improved safety profile, position **Nnrt-IN-2** as a promising candidate for further development as a therapeutic agent for HIV-1 infection. The detailed experimental protocols provided herein offer a solid foundation for designing subsequent preclinical and clinical studies.

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